N,2-dimethylcyclohexanamine hydrochloride

Lipophilicity Drug Design ADME Prediction

N,2-Dimethylcyclohexanamine hydrochloride is a chiral secondary aliphatic amine hydrochloride salt featuring a cyclohexane ring substituted with a methyl group at the 2-position and a methylamino group at the 1-position. With a molecular formula of C₈H₁₈ClN and a molecular weight of 163.69 g/mol, this compound is supplied as a crystalline solid (typical purity ≥95%) and serves as a versatile building block in medicinal chemistry, asymmetric synthesis, and chiral ligand development.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
CAS No. 101257-67-4
Cat. No. B3198379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethylcyclohexanamine hydrochloride
CAS101257-67-4
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESCC1CCCCC1NC.Cl
InChIInChI=1S/C8H17N.ClH/c1-7-5-3-4-6-8(7)9-2;/h7-9H,3-6H2,1-2H3;1H
InChIKeyRVJDRRXGVVIXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dimethylcyclohexanamine Hydrochloride (CAS 101257-67-4): Core Identity and Structural Classification for Research Procurement


N,2-Dimethylcyclohexanamine hydrochloride is a chiral secondary aliphatic amine hydrochloride salt featuring a cyclohexane ring substituted with a methyl group at the 2-position and a methylamino group at the 1-position . With a molecular formula of C₈H₁₈ClN and a molecular weight of 163.69 g/mol, this compound is supplied as a crystalline solid (typical purity ≥95%) and serves as a versatile building block in medicinal chemistry, asymmetric synthesis, and chiral ligand development . The hydrochloride salt form enhances solid-state stability and aqueous handling compared to the free base .

Why N,2-Dimethylcyclohexanamine Hydrochloride Cannot Be Replaced by Simple In-Class Analogs


The combined presence of a ring 2-methyl substituent and an N-methyl group creates a unique steric and electronic environment that cannot be reproduced by mixing N-methylcyclohexanamine with 2-methylcyclohexanamine or by using the more common N,N-dimethyl isomer . The 2-methyl group biases the cyclohexane ring conformation, altering amine basicity, lipophilicity, and molecular recognition properties in ways directly relevant to structure-activity relationships and chiral induction [1]. Substituting a generic analog risks losing the specific conformational preference and lipophilicity that have been shown to drive orders-of-magnitude potency differences in target binding [1].

Quantitative Differentiation Evidence for N,2-Dimethylcyclohexanamine Hydrochloride Versus Closest Analogs


Lipophilicity (logP) Differentiation: N,2-Dimethyl vs. N-Methylcyclohexanamine

The free base of N,2-dimethylcyclohexanamine exhibits a predicted ACD/LogP of 2.12, compared to 1.63 for the N-desmethyl analog N-methylcyclohexanamine . This represents a ΔlogP of +0.49, translating to an approximately 3.1-fold higher octanol-water partition coefficient for the 2-methyl-substituted compound.

Lipophilicity Drug Design ADME Prediction

Boiling Point and Vapor Pressure: Implications for Purification and Formulation

The free base of N,2-dimethylcyclohexanamine has a predicted boiling point of 156.2 ± 8.0 °C at 760 mmHg, approximately 9.7 °C higher than that of N-methylcyclohexanamine (146.5 ± 8.0 °C) . Its vapor pressure is 2.9 ± 0.3 mmHg at 25 °C, substantially lower than the 4.6 ± 0.3 mmHg for the comparator, indicating reduced volatility.

Physicochemical Properties Purification Volatility

Conformational Effect of 2-Methyl: 365-Fold Potency Enhancement in CCR6 Antagonism

In a squaramide-based CCR6 antagonist series, the cis-2-methylcyclohexanamine analogue exhibited a 365-fold improvement in potency (IC₅₀) compared to the unsubstituted cyclohexanamine derivative [1]. This methyl substituent effect was attributed to biasing the cyclohexane ring ground-state conformation to favor the bound ligand conformation, thereby reducing ligand strain energy. Because N,2-dimethylcyclohexanamine hydrochloride retains the 2-methyl substituent, it shares this conformational bias, making it a strategically superior scaffold when ring conformational pre-organization is desired.

Medicinal Chemistry Conformational Analysis GPCR Antagonism

Enantiomeric Purity Potential: Asymmetric Synthesis Yields ee >99% for Dimethylcyclohexanamines

Optically active dimethylcyclohexanamines, including N,2-dimethyl-substituted variants, have been synthesized via asymmetric reductive amination with enantiomeric excess values ranging from 86% to greater than 99% . This demonstrates that the target compound class can be reliably obtained in essentially enantiopure form, a critical requirement for chiral ligand and chiral auxiliary applications where even minor enantiomeric impurities can compromise stereochemical outcomes.

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Optimal Application Scenarios for N,2-Dimethylcyclohexanamine Hydrochloride Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis and Chiral Ligand Design

With achievable enantiomeric excess values exceeding 99% through asymmetric reductive amination , N,2-dimethylcyclohexanamine hydrochloride is ideally suited as a chiral amine building block for the synthesis of enantiopure ligands, organocatalysts, and chiral auxiliaries. The 2-methyl group provides a stereochemical handle that can influence diastereoselectivity in subsequent transformations, a feature absent in achiral analogs such as N,N-dimethylcyclohexanamine.

Medicinal Chemistry Scaffold Exploration Requiring Conformational Control

The demonstrated 365-fold potency enhancement conferred by a 2-methylcyclohexanamine substructure in CCR6 antagonism [1] positions N,2-dimethylcyclohexanamine hydrochloride as a privileged fragment for scaffold-hopping and SAR campaigns where cyclohexane ring pre-organization is hypothesized to reduce entropic penalties upon target binding. The N-methyl group further modulates basicity and hydrogen-bonding capacity compared to primary amine analogs.

Lipophilicity-Tuned Amine for Bioassay and ADME Optimization

With a predicted logP of 2.12—significantly higher than N-methylcyclohexanamine (logP 1.63) —the compound offers a calibrated increase in lipophilicity that can enhance membrane permeability and passive cellular uptake in cell-based assays. This property is particularly valuable when a balance between aqueous solubility (afforded by hydrochloride salt formation) and membrane partitioning is required.

Stable Hydrochloride Salt Form for Long-Term Compound Library Storage

Unlike the volatile, air-sensitive free base, the hydrochloride salt form (CAS 101257-67-4) provides a crystalline solid with recommended long-term storage at 2–8 °C in sealed, dry conditions . The reduced vapor pressure of the parent amine further minimizes headspace contamination risk during automated liquid handling, making this form preferable for inclusion in screening decks and fragment libraries.

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